molecular formula C21H41ClO B1622131 Heneicosanoyl chloride CAS No. 77582-61-7

Heneicosanoyl chloride

Cat. No.: B1622131
CAS No.: 77582-61-7
M. Wt: 345 g/mol
InChI Key: MJVAHIFGHLKMKL-UHFFFAOYSA-N
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Description

Heneicosanoyl chloride is an organic compound with the molecular formula CH₃(CH₂)₁₉COCl. It is a long-chain fatty acid chloride, specifically the chloride derivative of heneicosanoic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosanoyl chloride can be synthesized through the reaction of heneicosanoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chloride reagent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include:

    Temperature: Reflux conditions (approximately 60-80°C)

    Solvent: Dichloromethane or chloroform

    Reagents: Thionyl chloride or oxalyl chloride

The reaction proceeds as follows:

CH3(CH2)19COOH+SOCl2CH3(CH2)19COCl+SO2+HCl\text{CH}_3(\text{CH}_2)_{19}\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{19}\text{COCl} + \text{SO}_2 + \text{HCl} CH3​(CH2​)19​COOH+SOCl2​→CH3​(CH2​)19​COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Heneicosanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: Reaction with water to form heneicosanoic acid.

    Reduction: Reaction with reducing agents to form heneicosanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve an inert solvent and a base such as pyridine or triethylamine.

    Hydrolysis: Reagents include water or aqueous base. Conditions involve mild heating.

    Reduction: Reagents include lithium aluminium hydride or sodium borohydride. Conditions involve an inert solvent and low temperatures.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Heneicosanoic Acid: Formed from hydrolysis.

    Heneicosanol: Formed from reduction.

Scientific Research Applications

Heneicosanoyl chloride has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of surface-active agents and polymers.

    Biological Studies: Employed in the modification of biomolecules for studying their structure and function.

    Industrial Applications: Used in the production of lubricants, surfactants, and coatings.

Mechanism of Action

The mechanism of action of heneicosanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.

    Docosanoyl Chloride: A longer-chain fatty acid chloride with similar reactivity but higher melting and boiling points.

    Palmitoyl Chloride: A medium-chain fatty acid chloride with similar reactivity but different solubility characteristics.

Uniqueness

Heneicosanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure provides unique solubility and melting point characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

henicosanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAHIFGHLKMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398846
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77582-61-7
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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